molecular formula C5H7N3O B12903678 3-(1H-1,2,4-triazol-1-yl)propanal

3-(1H-1,2,4-triazol-1-yl)propanal

Cat. No.: B12903678
M. Wt: 125.13 g/mol
InChI Key: AFUCISAFWKKGQP-UHFFFAOYSA-N
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Description

3-(1H-1,2,4-Triazol-1-yl)propanal is an organic compound that features a triazole ring attached to a propanal group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-1,2,4-triazol-1-yl)propanal typically involves the reaction of 1H-1,2,4-triazole with a suitable propanal derivative. One common method is the nucleophilic substitution reaction where 1H-1,2,4-triazole is reacted with 3-chloropropanal under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-(1H-1,2,4-triazol-1-yl)propanal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can participate in substitution reactions, particularly nucleophilic substitution, where the triazole nitrogen can act as a nucleophile.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Various alkyl halides or acyl halides under basic or acidic conditions

Major Products Formed

    Oxidation: 3-(1H-1,2,4-triazol-1-yl)propanoic acid

    Reduction: 3-(1H-1,2,4-triazol-1-yl)propanol

    Substitution: Various substituted triazole derivatives depending on the substituent used

Scientific Research Applications

3-(1H-1,2,4-triazol-1-yl)propanal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1H-1,2,4-triazol-1-yl)propanal depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The triazole ring is known to interact with various biological targets through hydrogen bonding and hydrophobic interactions, which can influence the compound’s bioactivity .

Comparison with Similar Compounds

Similar Compounds

  • 3-(1H-1,2,4-Triazol-1-yl)propan-1-amine
  • 2-Hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoic acid
  • 3-(1H-1,2,3-Triazol-1-yl)propanal

Uniqueness

3-(1H-1,2,4-triazol-1-yl)propanal is unique due to the presence of both an aldehyde group and a triazole ring, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis. Its structural features also contribute to its potential bioactivity, distinguishing it from other similar compounds .

Properties

Molecular Formula

C5H7N3O

Molecular Weight

125.13 g/mol

IUPAC Name

3-(1,2,4-triazol-1-yl)propanal

InChI

InChI=1S/C5H7N3O/c9-3-1-2-8-5-6-4-7-8/h3-5H,1-2H2

InChI Key

AFUCISAFWKKGQP-UHFFFAOYSA-N

Canonical SMILES

C1=NN(C=N1)CCC=O

Origin of Product

United States

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